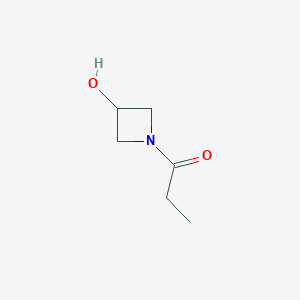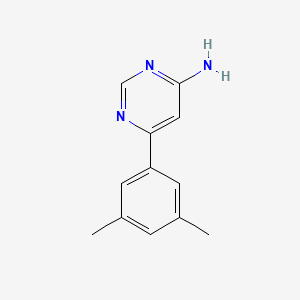
6-(3,5-二甲基苯基)嘧啶-4-胺
描述
6-(3,5-Dimethylphenyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H13N3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(3,5-Dimethylphenyl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3,5-Dimethylphenyl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌研究
嘧啶衍生物,如6-(3,5-二甲基苯基)嘧啶-4-胺,以其在抗癌治疗中的潜力而闻名。它们可以作为某些参与癌细胞增殖的酶或受体的抑制剂。 例如,它们可以抑制酪氨酸激酶,酪氨酸激酶在癌细胞中通常过度活跃 .
抗菌和抗真菌应用
嘧啶的结构框架允许开发具有抗菌和抗真菌特性的化合物。 研究人员可以修饰嘧啶核心以增强其与细菌或真菌细胞成分的相互作用,从而破坏其生长和生存 .
心血管治疗
嘧啶衍生物可以作为心血管药物,有可能治疗高血压等疾病。 它们可以调节心血管系统中各种受体或酶的活性,以维持血压和心脏功能 .
抗炎和镇痛作用
炎症和疼痛管理是医学研究的关键领域。 6-(3,5-二甲基苯基)嘧啶-4-胺可用于合成靶向参与炎症反应和疼痛信号传导途径的化合物 .
抗病毒剂
抗病毒药物的研究越来越重要。 嘧啶衍生物可以设计成干扰病毒复制过程,为开发针对艾滋病等疾病的新疗法提供途径 .
神经保护剂
神经退行性疾病对医疗保健构成重大挑战。 基于6-(3,5-二甲基苯基)嘧啶-4-胺的化合物可能保护神经细胞免受损伤或死亡,为阿尔茨海默病和帕金森病等疾病带来希望 .
糖尿病管理
嘧啶骨架在创建用于糖尿病管理的药物方面很有用。 这些化合物可以作为DPP-IV等酶的抑制剂,DPP-IV在葡萄糖代谢中起作用 .
农业化学品
除了医学应用外,嘧啶衍生物也用于农业。 它们可以作为杀虫剂或除草剂的一部分,控制影响作物产量的害虫和杂草 .
作用机制
Target of Action
Pyrimidine derivatives, which include 6-(3,5-dimethylphenyl)pyrimidin-4-amine, are known to interact with a variety of biological targets, including protein kinases .
Mode of Action
Pyrimidine derivatives are known to interact with their targets through a variety of mechanisms, including inhibiting protein kinases .
Biochemical Pathways
Pyrimidine derivatives are known to affect a variety of biochemical pathways, including those involved in cell growth regulation, differentiation, migration, and metabolism .
Pharmacokinetics
The optimization of pharmacokinetic properties is a key consideration in the development of pyrimidine derivatives as therapeutic agents .
Result of Action
Pyrimidine derivatives are known to have a wide range of biological activities, including anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Action Environment
Environmental factors can significantly influence the action of pyrimidine derivatives, including their stability and efficacy .
生化分析
Biochemical Properties
6-(3,5-Dimethylphenyl)pyrimidin-4-amine plays a significant role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with tyrosine-protein kinase SYK, an enzyme involved in signal transduction pathways. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling processes . Additionally, 6-(3,5-Dimethylphenyl)pyrimidin-4-amine has been shown to interact with other proteins involved in cell cycle regulation and apoptosis, further highlighting its importance in biochemical research.
Cellular Effects
The effects of 6-(3,5-Dimethylphenyl)pyrimidin-4-amine on various types of cells and cellular processes are profound. In cancer cells, the compound has been observed to induce apoptosis by disrupting cell signaling pathways and altering gene expression . It also affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to reduced cell proliferation and growth. In normal cells, 6-(3,5-Dimethylphenyl)pyrimidin-4-amine can modulate cell signaling pathways, influencing processes such as cell differentiation and immune response .
Molecular Mechanism
The molecular mechanism of action of 6-(3,5-Dimethylphenyl)pyrimidin-4-amine involves several key interactions at the molecular level. The compound binds to the active sites of target enzymes, such as tyrosine-protein kinase SYK, leading to enzyme inhibition . This binding is facilitated by the specific structural features of the compound, which allow it to fit into the enzyme’s active site. Additionally, 6-(3,5-Dimethylphenyl)pyrimidin-4-amine can alter gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(3,5-Dimethylphenyl)pyrimidin-4-amine have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 6-(3,5-Dimethylphenyl)pyrimidin-4-amine can lead to sustained inhibition of target enzymes and persistent changes in cellular function. These effects are particularly evident in in vitro studies, where the compound has been used to study chronic inhibition of signaling pathways and its impact on cell behavior .
Dosage Effects in Animal Models
The effects of 6-(3,5-Dimethylphenyl)pyrimidin-4-amine vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic effects such as liver damage and immune suppression have been observed . These findings highlight the importance of careful dosage optimization when using 6-(3,5-Dimethylphenyl)pyrimidin-4-amine in research and potential therapeutic applications.
Metabolic Pathways
6-(3,5-Dimethylphenyl)pyrimidin-4-amine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound has been shown to inhibit enzymes involved in nucleotide synthesis and energy metabolism, leading to altered metabolic flux and changes in metabolite levels
Transport and Distribution
Within cells and tissues, 6-(3,5-Dimethylphenyl)pyrimidin-4-amine is transported and distributed through interactions with specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on cellular function. These localization patterns are important for understanding the compound’s mechanism of action and its potential therapeutic applications .
Subcellular Localization
The subcellular localization of 6-(3,5-Dimethylphenyl)pyrimidin-4-amine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound has been observed to localize in the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Additionally, 6-(3,5-Dimethylphenyl)pyrimidin-4-amine can accumulate in the mitochondria, affecting mitochondrial function and cellular energy metabolism .
属性
IUPAC Name |
6-(3,5-dimethylphenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-8-3-9(2)5-10(4-8)11-6-12(13)15-7-14-11/h3-7H,1-2H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPCVRQWJPJYEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=NC=N2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


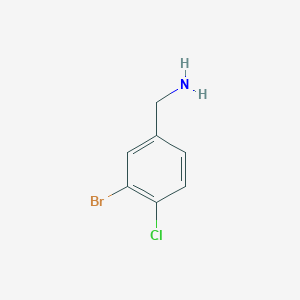
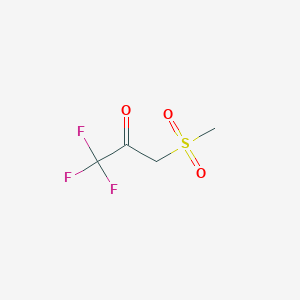
![N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B1466821.png)
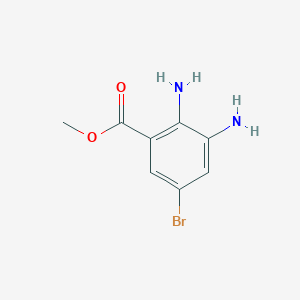


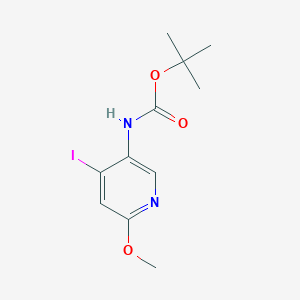
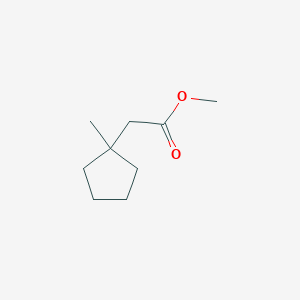

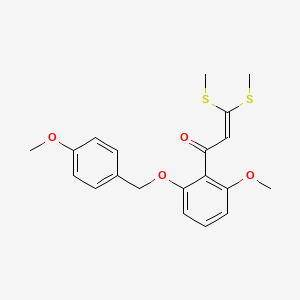
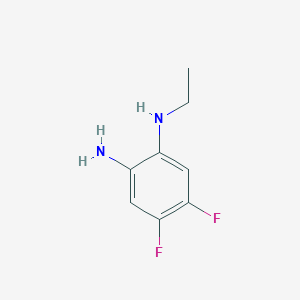
![tert-butyl 5-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1466840.png)
